molecular formula C18H19NO B430322 1-(2-Phenylbutanoyl)indoline

1-(2-Phenylbutanoyl)indoline

Cat. No.: B430322
M. Wt: 265.3g/mol
InChI Key: NXIITAWWFFFKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylbutanoyl)indoline is an indoline derivative featuring a 2-phenylbutanoyl substituent at the nitrogen atom of the indoline scaffold. Indoline derivatives are bicyclic compounds consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-phenylbutan-1-one

InChI

InChI=1S/C18H19NO/c1-2-16(14-8-4-3-5-9-14)18(20)19-13-12-15-10-6-7-11-17(15)19/h3-11,16H,2,12-13H2,1H3

InChI Key

NXIITAWWFFFKTL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

  • Sulfonamide-linked indolines (6a–k) : The presence of electron-withdrawing sulfonamide groups enhances antimicrobial potency. For example, 6a (MIC = 3.12 µg/mL against C. albicans) outperforms 6b (MIC > 25 µg/mL), likely due to improved target binding via sulfonyl interactions .

Anticancer Activity

  • Seco-CI compounds (1–5) : Smaller sulfonyl substituents (e.g., methylsulfonyl in compound 2) enhance cytotoxicity, likely due to improved cellular uptake and interaction with DNA topoisomerases .

Receptor Binding and Selectivity

  • Piperazine-phenoxyalkyl indolines: The piperazine moiety enables high α₁-AR antagonism (pA₂ > 7.50), comparable to the clinical drug silodosin. Substitution at the phenoxy group fine-tunes receptor subtype selectivity .

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